JNK3 Inhibition vs. Non-Methylated Scaffold
4,7-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one demonstrates nanomolar JNK3 inhibitory activity, whereas the unsubstituted 3,4-dihydroquinoxalin-2(1H)-one parent scaffold exhibits negligible JNK3 inhibition (IC50 > 100 µM) [1]. The 4,7-dimethyl substitution pattern confers a >10,000-fold enhancement in JNK3 inhibitory potency relative to the unsubstituted core structure. This potency places the compound within the active range for JNK3-targeted probe development [2].
| Evidence Dimension | JNK3 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 6-8 nM (reported for 4,7-dimethyl-substituted dihydroquinoxalinone scaffold derivatives) |
| Comparator Or Baseline | Unsubstituted 3,4-dihydroquinoxalin-2(1H)-one core: IC50 > 100 µM |
| Quantified Difference | >10,000-fold improvement in potency |
| Conditions | JNK3 biochemical assay with ATF2 or c-Jun substrate; incubation 40-60 min; detection by scintillation counting or TR-FRET |
Why This Matters
This potency differential demonstrates that the 4,7-dimethyl substitution is essential for achieving target engagement, making the unsubstituted core unsuitable as a substitute in JNK3-directed research programs.
- [1] BindingDB BDBM50364378 / CHEMBL1950289. 4,7-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one JNK3 IC50: 6 nM. View Source
- [2] Jin H, Jiao N, et al. Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. Eur J Med Chem. 2020;201:112445. View Source
